molecular formula C18H33N3O B5629880 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one CAS No. 446053-29-8

1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one

Cat. No.: B5629880
CAS No.: 446053-29-8
M. Wt: 307.5 g/mol
InChI Key: STKNVTPWQBBKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one is a complex organic compound with a unique structure that combines a cyclohexyl group, a tetramethylpiperidinyl group, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one typically involves multiple steps. One common method starts with the preparation of the tetramethylpiperidinyl group, which can be synthesized from 2,2,6,6-tetramethylpiperidine. This intermediate is then reacted with cyclohexyl isocyanate to form the desired imidazolidinone structure. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but different reactivity and applications.

    Cyclohexylamine: Another related compound that shares the cyclohexyl group but has different chemical properties.

Uniqueness

1-Cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one is unique due to its combination of structural elements, which confer specific reactivity and potential applications. Its imidazolidinone core, combined with the bulky tetramethylpiperidinyl group, makes it a versatile compound in various fields of research.

Properties

IUPAC Name

1-cyclohexyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O/c1-17(2)10-15(11-18(3,4)19-17)21-13-20(12-16(21)22)14-8-6-5-7-9-14/h14-15,19H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKNVTPWQBBKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N2CN(CC2=O)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155418
Record name 4-Imidazolidinone, 1-cyclohexyl-3-(2,2,6,6-tetramethyl-4-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446053-29-8
Record name 4-Imidazolidinone, 1-cyclohexyl-3-(2,2,6,6-tetramethyl-4-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446053-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Imidazolidinone, 1-cyclohexyl-3-(2,2,6,6-tetramethyl-4-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.